molecular formula C21H17FN2O3S B2811171 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326928-03-3

1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2811171
CAS No.: 1326928-03-3
M. Wt: 396.44
InChI Key: ULFJHAPNUQNLPP-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of the 3-fluoro-4-methoxybenzyl and 3-methylphenyl groups can be done via nucleophilic substitution or coupling reactions using reagents like alkyl halides or aryl boronic acids.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl-Substituted Pyrimidines: Compounds with benzyl groups attached to the pyrimidine ring.

Uniqueness

1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

1326928-03-3

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.44

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17FN2O3S/c1-13-4-3-5-15(10-13)24-20(25)19-17(8-9-28-19)23(21(24)26)12-14-6-7-18(27-2)16(22)11-14/h3-11H,12H2,1-2H3

InChI Key

ULFJHAPNUQNLPP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)OC)F

solubility

not available

Origin of Product

United States

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